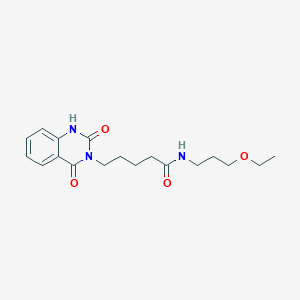![molecular formula C17H21NO5 B2987223 Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate CAS No. 1902900-74-6](/img/structure/B2987223.png)
Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate, also known as MDB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MDB is a small molecule that has been shown to have various biological activities, including anti-inflammatory and anti-tumor effects.
Aplicaciones Científicas De Investigación
Occurrence and Human Exposure
- Studies have highlighted the presence of parabens and their derivatives in different environments, including swimming pools and human bodies, indicating widespread use and potential exposure routes. Parabens, as a class of preservatives, show variability in their occurrence across different settings, suggesting differences in usage patterns and environmental persistence (Li et al., 2015; Zhang et al., 2020).
Environmental and Health Concerns
- The presence of parabens and their chlorinated derivatives in environments such as swimming pools has raised concerns regarding human exposure and potential health risks. Although exposure levels are often deemed negligible, the impact on vulnerable populations, such as children, warrants further investigation (Li et al., 2015).
Metabolism and Excretion
- Research into the metabolism and excretion of related compounds in humans has provided insights into the body's handling of such chemicals. Studies on compounds like SB-649868, an orexin receptor antagonist, have elucidated the pathways of metabolism and the role of specific metabolites, offering a glimpse into the complexity of human biochemical responses to chemical exposure (Renzulli et al., 2011).
Implications for Public Health
- The detection of parabens and related compounds in foodstuffs and the evaluation of dietary exposure underscore the ubiquity of these substances in consumer products and their potential implications for public health. Research efforts aim to quantify exposure levels and assess risks, contributing to informed decisions regarding the use and regulation of these chemicals (Liao et al., 2013).
Propiedades
IUPAC Name |
methyl 4-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-ylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-21-17(20)12-4-2-11(3-5-12)16(19)18-13-6-7-14-15(10-13)23-9-8-22-14/h2-5,13-15H,6-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBDQHQTPHKLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCC3C(C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene](/img/structure/B2987140.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2987144.png)


![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987149.png)
![3-(2-chloro-6-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2987150.png)

![2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987153.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2987157.png)


